N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride
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Description
N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N4O and its molecular weight is 336.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it is involved in the preparation of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, which are generated through multicomponent reactions. These derivatives are of interest due to their potential applications in medicinal chemistry and drug design due to their unique structural features and biological activities (Gladkov et al., 2018).
Inhibitors of Gene Expression
This chemical also serves as a scaffold for developing inhibitors of gene expression, particularly targeting the NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies involving modifications of the pyrimidine portion have been conducted to enhance the bioavailability and efficacy of these inhibitors, demonstrating the versatility of the compound in drug development (Palanki et al., 2000).
Synthesis of Fluorinated Compounds
The compound is instrumental in the synthesis of fluorinated 2-amino-pyrimidine-N-oxides, highlighting its role in introducing fluorine atoms into heterocyclic compounds. This process is critical for creating compounds with improved pharmacological properties, as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals (Buscemi et al., 2006).
Development of Cascade Transformations
Research has also explored its application in cascade transformations, leading to the formation of complex molecular structures from simpler precursors. These transformations are valuable in synthetic organic chemistry for constructing diverse molecular architectures efficiently (Ukhin et al., 2015).
Structural Identification in Carcinogens
Additionally, it has been utilized in the structural identification of pyrimidine derivatives formed from specific carcinogens in aqueous solutions, contributing to our understanding of carcinogenesis and the development of potential therapeutic agents (Kriek & Westra, 1980).
properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O.ClH/c14-13(15,16)11-18-5-7(6-19-11)10(21)20-9-4-8(17)12(9)2-1-3-12;/h5-6,8-9H,1-4,17H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZIXVPPVAIJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CN=C(N=C3)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride |
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